
2-Methyl-4-nitropyridine
Overview
Description
2-Methyl-4-nitropyridine, with the chemical formula C6H6N2O2, is a yellow crystalline solid characterized by its methyl and nitro functional groups attached to a pyridine ring . This compound is known for its applications in various chemical processes, including the synthesis of pharmaceuticals, agrochemicals, and dyes. It also exhibits antimicrobial and antifungal properties, making it useful in the development of new drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Methyl-4-nitropyridine involves the reaction of diethyl malonate with an alkali metal to generate a salt, followed by the dropwise addition of a toluene solution of 2-chloro-4-nitropyridine. This mixture undergoes condensation and decarboxylation under acidic conditions to yield this compound . Another method involves the nitration of pyridine N-oxide with nitric acid and sulfuric acid, followed by reduction to obtain the final product .
Industrial Production Methods: In industrial settings, continuous flow synthesis is employed to minimize the accumulation of highly energetic and potentially explosive nitration products. This method involves the nitration of pyridine N-oxide followed by reduction, allowing for safe scale-up and high selectivity .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-nitropyridine undergoes various chemical reactions, including:
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of functional groups on the pyridine ring.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid are commonly used as nitrating agents.
Reduction: Hydrogenation in the presence of a palladium on carbon catalyst (Pd/C) using methanol as a solvent.
Substitution: Various nucleophiles, such as ammonia and amines, can be used for substitution reactions.
Major Products:
Reduction: 2-Methyl-4-aminopyridine.
Substitution: 2-Methyl-4-bromopyridine and other substituted pyridines.
Scientific Research Applications
Medicinal Chemistry
Drug Development : 2M4NP serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique properties enhance its utility in drug discovery, particularly in developing new therapeutic agents targeting diseases such as cancer and bacterial infections. The compound's ability to undergo electrophilic substitution reactions makes it valuable for synthesizing complex molecular structures .
Case Study : Research has demonstrated that derivatives of 2M4NP exhibit cytotoxic effects against certain cancer cell lines, highlighting its potential as a lead compound in anticancer drug development. For instance, mononuclear copper(II) complexes formed with 2M4NP have shown promising biological activity, indicating the compound's relevance in metal-based drug design .
Material Science
Nonlinear Optical Materials : 2M4NP is utilized in the development of nonlinear optical materials due to its favorable optical properties. Studies have evaluated its second-order susceptibilities, revealing its potential for applications in photonic devices and materials that require specific light manipulation capabilities .
Property | Value |
---|---|
Nonlinear Susceptibility | Evaluated through quantum chemistry methods |
Application Area | Photonic devices |
Relevant Studies | , |
Agrochemicals
In agrochemical applications, 2M4NP is recognized for its stability and versatility in synthesis. It acts as a key intermediate in the production of pesticides and herbicides, contributing to enhanced agricultural productivity.
Case Study : The incorporation of 2M4NP into pesticide formulations has been studied, demonstrating improved efficacy against specific pests while minimizing environmental impact. This positions the compound as a valuable asset in sustainable agricultural practices .
Coordination Chemistry
2M4NP is also significant in coordination chemistry, where it forms complexes with various metal ions. These complexes are characterized by their magnetic and spectroscopic properties, which are essential for applications in catalysis and materials science.
Mechanism of Action
The mechanism of action of 2-Methyl-4-nitropyridine involves its interaction with molecular targets through its nitro and methyl functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to antimicrobial and antifungal effects . Additionally, the compound can act as a ligand in coordination chemistry, forming complexes with metal ions .
Comparison with Similar Compounds
2-Methyl-4-nitropyridine N-oxide (C6H6N2O3): Similar structure but with an additional oxygen atom, used in similar applications.
4-Nitro-2-picoline (C6H6N2O2): Another nitropyridine derivative with similar properties and applications.
2-Chloro-4-nitropyridine (C5H3ClN2O2): A chlorinated derivative used in the synthesis of other pyridine compounds.
Uniqueness: this compound is unique due to its specific combination of methyl and nitro groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its ability to act as a building block for various chemical syntheses and its antimicrobial properties make it a valuable compound in multiple fields .
Biological Activity
Overview
2-Methyl-4-nitropyridine (C6H6N2O2) is a yellow crystalline compound notable for its unique structural features, specifically the methyl and nitro functional groups on a pyridine ring. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. This article synthesizes available research findings, case studies, and relevant data to provide a comprehensive overview of the biological activity of this compound.
The chemical structure of this compound facilitates various reactions that contribute to its biological activity. The nitro group can be reduced to form reactive intermediates that interact with biological targets, leading to antimicrobial effects. The mechanism of action is primarily attributed to the following:
- Electrophilic Attack : The nitro group enhances the compound's ability to undergo electrophilic substitution reactions, which can modify biological macromolecules.
- Redox Reactions : The compound can trigger redox reactions within cells, resulting in oxidative stress that may lead to cell death in microorganisms .
- Interaction with Proteins : The polarity and electron-withdrawing nature of the nitro group influence interactions with amino acids in proteins, enhancing biological activity .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and shown effective results:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 20 μM |
Pseudomonas aeruginosa | 30 μM |
Mycobacterium tuberculosis | 0.78 μM |
The presence of the nitro group is crucial for its antibacterial activity, as studies indicate that modifications at this position can drastically reduce efficacy .
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal effects. Its mechanism involves disrupting fungal cell membranes and inhibiting key metabolic pathways, making it a candidate for developing antifungal agents.
Anticancer Potential
Recent studies suggest that compounds with nitro groups can exhibit anticancer properties by inducing apoptosis in cancer cells. The specific mechanisms include:
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), these compounds can trigger cell death pathways.
- Inhibition of Tumor Growth : Research indicates that derivatives of this compound may inhibit tumor growth in vitro and in vivo models.
Case Studies
- Antimicrobial Efficacy Study : A study published in MDPI highlighted the effectiveness of various nitropyridine derivatives against Staphylococcus aureus and other pathogens. The study found that the presence of the nitro group at specific positions significantly enhanced antibacterial activity .
- Anticancer Research : In a recent investigation into the anticancer properties of nitro compounds, researchers found that modifications on the pyridine ring could lead to compounds with improved selectivity and potency against cancer cells, suggesting potential therapeutic applications for this compound derivatives .
Summary of Findings
The biological activity of this compound is multifaceted, encompassing antimicrobial, antifungal, and potential anticancer effects. Its unique structural features allow it to interact with various biological targets effectively. Continued research into its mechanisms and applications could lead to novel therapeutic agents.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Methyl-4-nitropyridine, and how are they optimized for purity?
The synthesis of this compound typically involves nitration of 2-methylpyridine derivatives. A method described in the literature includes refluxing 2-methylpyridine with nitric acid under controlled conditions, followed by purification via recrystallization or column chromatography . Purity is assessed using chromatographic techniques (e.g., HPLC) and mass spectrometry to confirm the absence of volatile impurities or side products . Optimization focuses on reaction temperature, stoichiometry, and solvent selection to minimize byproducts like 3-methyl-4-nitropyridine.
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
Key characterization techniques include:
- X-ray diffraction (XRD): Single-crystal XRD resolves the molecular structure, confirming the nitro group at the 4-position and methyl at the 2-position .
- Mass spectrometry (MS): High-resolution MS validates the molecular ion peak (m/z 154.1234 for C₆H₆N₂O₃) and fragmentation patterns .
- NMR: ¹H and ¹³C NMR identify proton environments and carbon frameworks, though nitro groups may complicate interpretation due to deshielding effects.
Q. What are the primary applications of this compound in pharmaceutical research?
This compound serves as an intermediate in synthesizing heterocyclic drug candidates. For example, it is used to develop kinase inhibitors or antimicrobial agents by functionalizing the nitro group for further substitution reactions . Its nitro and methyl groups enhance electron-deficient properties, making it a scaffold for nucleophilic aromatic substitution in medicinal chemistry.
Advanced Research Questions
Q. How do researchers address stability challenges of this compound under varying experimental conditions?
Stability studies involve:
- Thermogravimetric analysis (TGA): To assess decomposition temperatures and hygroscopicity .
- Light sensitivity tests: Nitropyridines often degrade under UV light; storage in amber vials and inert atmospheres is recommended .
- pH-dependent stability: The nitro group’s reactivity in acidic/basic conditions requires buffered reaction media to prevent hydrolysis.
Q. How are contradictions in structural or purity data resolved during characterization?
Discrepancies in crystallographic or spectroscopic data (e.g., bond length variations in XRD) are addressed by:
- Redetermination studies: Repeating XRD under refined conditions to resolve ambiguities, as demonstrated in the redetermination of this compound N-oxide .
- Cross-validation: Correlating NMR, MS, and IR data to confirm functional groups. For purity, combining chromatography with elemental analysis ensures consistency .
Q. What computational modeling approaches predict the reactivity of this compound in substitution reactions?
Density functional theory (DFT) calculates electrophilic regions, showing the nitro group’s meta-directing effects. Molecular electrostatic potential (MESP) maps highlight electron-deficient sites at the 4-nitro position, guiding regioselective functionalization . These models align with experimental data on nitropyridine reactivity in Suzuki couplings or amination reactions.
Q. How does this compound’s electronic structure influence its role in catalytic systems?
The electron-withdrawing nitro group enhances Lewis acidity, making it a ligand in transition-metal catalysis (e.g., palladium complexes for cross-coupling). Studies compare its performance with analogs (e.g., 3-methyl-4-nitropyridine) to optimize catalytic turnover and selectivity in C–N bond formation .
Q. Methodological Notes
- Synthesis Optimization: Use kinetic quenching to isolate intermediates during nitration, reducing side products .
- Handling Precautions: Due to potential mutagenicity (as seen in nitropyridine oxides), employ fume hoods and personal protective equipment (PPE) .
- Data Reproducibility: Archive raw spectral data (e.g., XRD .cif files) in public repositories for peer validation .
Properties
IUPAC Name |
2-methyl-4-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-5-4-6(8(9)10)2-3-7-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPIDHRDNNZJSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00159244 | |
Record name | Pyridine, 2-methyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00159244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13508-96-8 | |
Record name | Pyridine, 2-methyl-4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013508968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13508-96-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170691 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridine, 2-methyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00159244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-4-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYL-4-NITROPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7PGU7WKN5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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